4-(4-Chlorophenyl)butan-2-one
CAS No.: 3506-75-0
Cat. No.: VC20868919
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3506-75-0 |
---|---|
Molecular Formula | C10H11ClO |
Molecular Weight | 182.64 g/mol |
IUPAC Name | 4-(4-chlorophenyl)butan-2-one |
Standard InChI | InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Standard InChI Key | NHWRHEOCEWDYPJ-UHFFFAOYSA-N |
SMILES | CC(=O)CCC1=CC=C(C=C1)Cl |
Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Chlorophenyl)butan-2-one features a butanone backbone with a 4-chlorophenyl substituent at the 4-position. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and temperature. It exhibits moderate volatility and demonstrates solubility patterns characteristic of its molecular structure .
Identification Parameters
The compound is officially registered with various identification parameters that enable precise recognition in chemical databases and literature.
Parameter | Value |
---|---|
CAS Number | 3506-75-0 |
Molecular Formula | C₁₀H₁₁ClO |
Molecular Weight | 182.64 g/mol |
IUPAC Name | 4-(4-chlorophenyl)butan-2-one |
Standard InChI | InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Standard InChIKey | NHWRHEOCEWDYPJ-UHFFFAOYSA-N |
SMILES | CC(=O)CCC1=CC=C(C=C1)Cl |
PubChem Compound ID | 219277 |
Table 1: Identification parameters of 4-(4-Chlorophenyl)butan-2-one
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
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4-(4-Chlorophenyl)-2-butanone
-
4-(p-Chlorophenyl)-2-butanone
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p-Chlorobenzylacetone
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NSC 348
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-Chlorophenyl)butan-2-one is essential for its proper handling, storage, and application in various research and industrial contexts.
Physical Properties
The compound demonstrates physical characteristics that influence its behavior in different environments and applications.
Property | Value |
---|---|
Physical State | Colorless to pale yellow liquid or solid (temperature dependent) |
XLogP3-AA | 2.5 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 3 |
Exact Mass | 182.0498427 Da |
Topological Polar Surface Area (PSA) | 17.07 |
Table 2: Physical properties of 4-(4-Chlorophenyl)butan-2-one
Chemical Properties
The chemical reactivity of 4-(4-Chlorophenyl)butan-2-one is significantly influenced by its functional groups. The ketone group at position 2 makes it susceptible to nucleophilic additions, while the chlorophenyl group affects its electronic distribution and reactivity patterns .
The compound is soluble in organic solvents such as ethanol and acetone, while exhibiting lower solubility in water due to its hydrophobic nature. This solubility profile is consistent with its molecular structure, which combines a polar ketone group with a nonpolar aromatic ring .
Applications and Research Significance
4-(4-Chlorophenyl)butan-2-one has gathered attention in various scientific domains due to its versatile application potential.
Role in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its reactive functional groups allow for diverse chemical transformations, making it a useful building block in synthetic chemistry .
Pharmaceutical and Medicinal Applications
Research indicates potential applications of 4-(4-Chlorophenyl)butan-2-one in medicinal chemistry. It has been mentioned in patents related to D-amino acid oxidase inhibitors, suggesting its relevance in developing pharmaceutical compounds .
The D-amino acid oxidase (DAAO) pathway is of particular interest in neuropsychiatric research, where inhibitors may have therapeutic potential. The inclusion of 4-(4-Chlorophenyl)butan-2-one in such patents highlights its possible contribution to drug development efforts .
Research Findings
While specific biological activity data for 4-(4-Chlorophenyl)butan-2-one itself is limited in the available search results, its structural features suggest potential for biological interactions. The presence of both a ketone group and a chlorophenyl moiety provides sites for potential interactions with biological targets .
GHS Classification | Details | Percentage of Notifications |
---|---|---|
Signal | Warning | 100% |
Skin Irritation | Category 2 (H315: Causes skin irritation) | 100% |
Eye Irritation | Category 2A (H319: Causes serious eye irritation) | 100% |
Specific Target Organ Toxicity, Single Exposure | Category 3 (H335: May cause respiratory irritation) | 100% |
Table 3: GHS Hazard Classifications for 4-(4-Chlorophenyl)butan-2-one
Quantity | Purity | Price (EUR) | Reference |
---|---|---|---|
250 mg | 95% | 79.00 | IN-DA00C8T2 |
1 g | 95% | 164.00 | IN-DA00C8T2 |
5 g | 95% | 565.00 | IN-DA00C8T2 |
500 mg | Not specified | 186.00 | TR-C422060 |
1 g | Not specified | 256.00 | TR-C422060 |
10 g | Not specified | 1,772.00 | TR-C422060 |
2500 mg | Min. 95% | 498.00 | 3D-DAA50675 |
Table 4: Commercial pricing for 4-(4-Chlorophenyl)butan-2-one
It's worth noting that one supplier lists the compound as a "Controlled Product," which may require additional documentation to meet relevant regulations and might incur additional handling fees and extended lead times .
Related Compounds and Structural Analogues
Several structurally related compounds to 4-(4-Chlorophenyl)butan-2-one appear in the scientific literature, offering insights into potential derivative applications and modified chemical properties.
Brominated Derivatives
Two key brominated derivatives are documented in the search results:
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
3-Bromo-4-(4-chlorophenyl)butan-2-one | Not provided | C₁₀H₁₀BrClO | 261.54 g/mol |
1-Bromo-4-(4-chlorophenyl)butan-2-one | 143327-55-3 | C₁₀H₁₀BrClO | 261.54 g/mol |
Table 5: Brominated derivatives of 4-(4-Chlorophenyl)butan-2-one
These brominated derivatives potentially offer different reactivity profiles and may serve as intermediates in diverse synthetic pathways. The position of the bromine atom significantly influences the compound's chemical behavior and potential applications .
Functional Group Modifications
Other related compounds include those with modifications to the functional groups or structural arrangements. These variations can lead to altered physical, chemical, and biological properties, expanding the potential application spectrum of this chemical family .
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